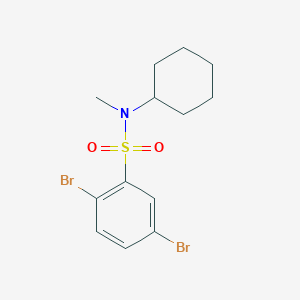![molecular formula C18H17N3S B241580 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole, also known as EBHPT, is a thiazole compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to exhibit promising biological effects, making it a valuable tool for researchers in the fields of medicine, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole is not fully understood, but studies have suggested that it may exert its anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole has also been shown to exhibit other biochemical and physiological effects. For example, studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole has also been shown to exhibit potent antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole in lab experiments is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its widespread use in certain research settings.
未来方向
There are several future directions for research on 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which would make it more accessible to researchers. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole and to identify potential targets for its therapeutic use. Finally, more research is needed to explore the potential use of 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole in the treatment of other diseases beyond cancer, such as inflammatory and oxidative stress-related diseases.
合成方法
The synthesis of 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole involves the reaction of 4-phenyl-2-aminothiazole with 4-ethylbenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using various methods such as recrystallization or column chromatography. The purity and yield of the final product can be determined using techniques such as NMR spectroscopy and HPLC.
科学研究应用
2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
属性
产品名称 |
2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole |
|---|---|
分子式 |
C18H17N3S |
分子量 |
307.4 g/mol |
IUPAC 名称 |
N-[(E)-(4-ethylphenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3S/c1-2-14-8-10-15(11-9-14)12-19-21-18-20-17(13-22-18)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,20,21)/b19-12+ |
InChI 键 |
KTBVDZSOWZSKLO-XDHOZWIPSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3 |
SMILES |
CCC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3 |
规范 SMILES |
CCC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)

![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)


![9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B241533.png)
![N-benzyl-N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B241535.png)
![Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B241536.png)
![2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B241540.png)